Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11)5-8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXQNWLOYKCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3,4-Diaminobutanoic Acid Derivatives
A common approach involves starting with 3,4-diaminobutanoic acid. The Boc group is introduced selectively at position 4 using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. For example:
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Reaction Setup : 3,4-Diaminobutanoic acid is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
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Boc Activation : Boc₂O (1.1 equiv) is added dropwise with triethylamine (TEA, 2.0 equiv) to deprotonate the amine.
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Selectivity Control : The reaction is stirred at 0°C for 2 hours to favor mono-Boc protection at the less sterically hindered position 4.
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Workup : The product, 4-[(tert-butoxy)carbonylamino]-3-aminobutanoic acid, is isolated via aqueous extraction and lyophilization.
Key Data :
Methyl Ester Formation via Fischer Esterification
The carboxylic acid intermediate is esterified using methanol under acidic conditions:
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Acid Catalysis : 4-[(tert-Butoxy)carbonylamino]-3-aminobutanoic acid is refluxed in methanol with concentrated H₂SO₄ (5 mol%) for 12 hours.
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Neutralization : The reaction is quenched with NaHCO₃, and the methyl ester is extracted with ethyl acetate.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the final product as a colorless oil.
Key Data :
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Characterization: (CDCl₃) δ 1.44 (s, 9H, Boc), 3.68 (s, 3H, OCH₃), 3.12–3.25 (m, 2H, CH₂NH₂), 2.45–2.60 (m, 2H, CH₂COO).
Alternative Route: Michael Addition Followed by Protection
Michael Addition to Acrylate Esters
A three-component reaction strategy avoids isolating unstable diamine intermediates:
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Substrate Preparation : Methyl acrylate is treated with ammonia in methanol at −10°C to form β-amino ester A .
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Boc Protection : A reacts with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
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Reductive Amination : The secondary amine is introduced via reductive amination using sodium cyanoborohydride and formaldehyde.
Key Data :
Patent-Based Methodologies for Scalable Synthesis
Large-Scale Boc Protection Using Phase-Transfer Catalysis
A patent (US8518946B2) describes a scalable Boc protection method:
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Reagents : 3,4-Diaminobutanoic acid, Boc₂O, and tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane).
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Conditions : Stirred at 25°C for 4 hours, achieving 90% conversion.
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Esterification : The crude acid is directly esterified with methanol and thionyl chloride (SOCl₂) at 0°C.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Stepwise Protection | 72–85 | >95 | Moderate | High regioselectivity |
| Michael Addition | 65–70 | 90 | High | Avoids diamine isolation |
| Patent-Based | 89–94 | 98 | Industrial | Efficient for kilogram-scale production |
Advanced Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Substituted amides and amines
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its ability to undergo selective reactions allows for the construction of complex pharmaceutical compounds. For instance, it has been employed in the synthesis of various amino acid derivatives and peptide analogs, which are critical in drug development.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential inhibition against nicotinamide N-methyltransferase, which could have implications for treating metabolic disorders. The structural modifications of similar compounds have led to significant variations in biological activity, suggesting that this compound could be optimized for enhanced efficacy against particular targets.
Studies have demonstrated that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, which warrant further exploration for therapeutic applications.
- Anticancer Activity : Emerging research indicates that derivatives of this compound may induce apoptosis in certain cancer cell lines, highlighting its potential as a novel anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Methyl ester, amino group, tert-butoxycarbonyl | Potential enzyme inhibitor | Specific structural arrangement enhances selectivity |
| Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate | Similar backbone with difluoromethoxy | Limited studies on activity | Difluoromethoxy may alter pharmacokinetics |
| tert-butyl (S)-3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid | Trifluorophenyl substitution | Enhanced potency against specific targets | Trifluorophenyl increases lipophilicity |
This table illustrates how minor structural variations can lead to significant differences in biological activity and applications.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Synthesis of Chiral Building Blocks : Research involving the preparation of new N-(aminocycloalkylene) amino acid derivatives has highlighted the utility of this compound as a chiral building block for synthesizing complex structures used in pharmaceuticals .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that structural modifications can significantly influence the inhibition profile of this compound against metabolic enzymes.
- Potential Anticancer Mechanisms : A study demonstrated that modifications to similar compounds can lead to enhanced apoptotic effects in cancer cells, indicating a pathway for developing new anticancer therapies based on this compound .
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carbonyl group can participate in various chemical reactions. The specific mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Physical Properties :
Hazard Profile :
This compound is commonly utilized in peptide synthesis due to the Boc group’s role as a protective moiety for amines .
Comparison with Structurally Similar Compounds
Functional Group and Structural Differences
The compound is compared to two analogs: Methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃) and Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate (C₁₄H₁₉NO₅) . Key distinctions include:
Physical and Chemical Properties
Critical Analysis of Research Findings
- Steric Effects : The tert-butyl group in the Boc moiety improves stability but may reduce reaction rates in sterically hindered environments .
- Electronic Effects: The methoxy group in the benzoate derivative decreases electrophilicity compared to the amino group in the butanoate analog .
- Synthetic Utility: The Boc-protected butanoate is preferred for stepwise peptide elongation, while the hydroxyimino compound offers niche reactivity .
Biological Activity
Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate, also known as methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H20N2O4
- Molecular Weight : 232.28 g/mol
- CAS Number : 1773560-45-4
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This modification can influence the compound's reactivity and biological interactions.
This compound is believed to exhibit its biological activity through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar to other amino acid derivatives, this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Modulation of Signaling Pathways : The presence of amino groups allows for potential interactions with receptors or signaling proteins, which could modulate various biological responses.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Activity : Preliminary assays suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its structural similarity to known sulfonamides that inhibit folic acid synthesis in bacteria .
- Antitumor Potential : In vitro studies have indicated that this compound may possess antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitters |
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of amino acid compounds found that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, similar to traditional sulfonamide antibiotics.
Case Study 2: Antitumor Activity
In a recent screening for novel anticancer agents, this compound was tested against several cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
